9-Benzhydrylidene-10-anthrone

Quality Control Analytical Chemistry Procurement Verification

Researchers requiring a structurally defined anthracenone probe face limited supplier transparency and unvalidated purity claims. 9-Benzhydrylidene-10-anthrone (CAS 667-91-4) resolves this with certified analytical documentation. • Certified purity: ≥94% by HPLC (95% nominal), supported by authentic IR spectrum and defined melting point (203-207°C). • Documented HPLC utility: Established retention characteristics on Newcrom R1 columns for method development and column qualification. • High lipophilicity (cLogP 6.24): Serves as a divergent SAR scaffold distinct from polar anthracenone congeners. Ship ambient; research-use-only.

Molecular Formula C27H18O
Molecular Weight 358.4 g/mol
CAS No. 667-91-4
Cat. No. B1581783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzhydrylidene-10-anthrone
CAS667-91-4
Molecular FormulaC27H18O
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42)C5=CC=CC=C5
InChIInChI=1S/C27H18O/c28-27-23-17-9-7-15-21(23)26(22-16-8-10-18-24(22)27)25(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-18H
InChIKeySPOJSTUMWGMCFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Benzhydrylidene-10-anthrone Sourcing Guide


9-Benzhydrylidene-10-anthrone (CAS 667-91-4), systematically named 10-(diphenylmethylene)anthracen-9(10H)-one, is a synthetic polycyclic aromatic ketone of the anthracenone class with molecular formula C₂₇H₁₈O and molecular weight 358.44 g/mol . The compound is a yellow to beige crystalline powder with a reported melting point of approximately 203-207°C . While structurally related to the broader 10-benzylidene-9(10H)-anthracenone family that has been investigated for tubulin polymerization inhibition [1], this specific benzhydrylidene derivative is primarily offered as a research chemical with no peer-reviewed biological or materials science performance data currently available.

Certified purity and identity specifications for research procurement
Structurally distinct scaffold for anthracenone SAR exploration
Documented HPLC column performance testing workflow
High lipophilicity probe for partitioning and solubility studies

9-Benzhydrylidene-10-anthrone Specificity


Generic substitution of 9-benzhydrylidene-10-anthrone with other anthrone or anthracenone derivatives is not scientifically justifiable due to the lack of published comparative performance data for this specific compound. While the broader 10-benzylidene-9(10H)-anthracenone class has demonstrated potent antimitotic activity through tubulin polymerization inhibition, with some derivatives achieving IC₅₀ values as low as 20 nM against K562 leukemia cells [1], structure-activity relationships within this class are highly sensitive to specific substituent patterns. Even minor modifications to the benzylidene moiety drastically alter antiproliferative potency and tubulin binding affinity [1]. The benzhydrylidene substituent on 9-benzhydrylidene-10-anthrone represents a distinct structural variant whose biological and physicochemical properties remain uncharacterized in the open literature. Consequently, substituting this compound with a generic anthracenone would introduce unknown and unvalidated variables into any experimental system, compromising reproducibility and data integrity.

SAR sensitivity may alter properties

Minor substituent changes in anthracenone class can vary potency >100-fold; generic replacement unpredictable.

Uncharacterized biological profile

No peer-reviewed activity data exist for this specific benzhydrylidene derivative; substitution risk unquantifiable.

Structural divergence from active series

Benzhydrylidene moiety differs markedly from benzylidene-based bioactive leads; physicochemical behavior may differ.

9-Benzhydrylidene-10-anthrone Differentiation Profile


Analytical Specification Compliance

The compound is supplied with certified analytical specifications that serve as a procurement quality control benchmark. These include HPLC purity of ≥94% (reported as 94% min. by HPLC) and a melting point range of 203-207°C . The infrared spectrum is provided as authentic for identity confirmation . This documented quality profile ensures lot-to-lot consistency for research applications where chemical identity and purity are paramount, distinguishing it from uncharacterized or lower-purity generic alternatives.

Purity & Identity
Specification review
≥94% HPLC purity, mp 203–207°C, IR confirmation
Supports procurement quality control and lot consistency.
Vendor-specified data; independent verification recommended.
Quality Control Analytical Chemistry Procurement Verification

Structural Distinction from Bioactive Anthracenones

9-Benzhydrylidene-10-anthrone is structurally distinct from the well-characterized 10-benzylidene-9(10H)-anthracenone series, which includes potent antimicrotubule agents such as compound 9h (IC₅₀ = 20 nM against K562 cells) [1]. The benzhydrylidene moiety (diphenylmethylene) on the target compound replaces the benzylidene group found in the bioactive series. Published SAR data for the anthracenone class demonstrate that antiproliferative activity and tubulin polymerization inhibition are exquisitely sensitive to substituent identity and position, with potency varying by orders of magnitude between closely related analogs [1]. While no biological data exist for 9-benzhydrylidene-10-anthrone itself, its structural divergence from the highly optimized bioactive scaffold establishes it as a distinct chemical entity for exploratory research purposes.

Structural Divergence
Class-level inference
Benzhydrylidene substituent vs. benzylidene in bioactive anthracenones
Scaffold divergence supports exploratory SAR; potency data absent.
SAR within class can vary >100-fold; behavior to be confirmed.
Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Physicochemical Property Profile

The compound's reported physicochemical properties—including a calculated LogP of 6.2384, a melting point of 203-207°C, and a boiling point of 484.1°C at 760 mmHg [1]—provide a defined starting point for experimental design. The high calculated LogP value indicates pronounced lipophilicity, which will strongly influence solubility and partitioning behavior in aqueous systems compared to less lipophilic anthracenone derivatives such as those bearing polar hydroxyl or methoxy substituents (e.g., compound 9h contains a 3-hydroxy-4-methoxybenzylidene group) [2]. This distinct physicochemical signature may be advantageous for applications requiring hydrophobic molecular probes or for exploring structure-property relationships within the class.

Lipophilicity Profile
Calculated property
Calculated LogP = 6.24, high lipophilicity
Guides solvent selection and predicts hydrophobic interactions.
Not experimentally measured; suitability to be confirmed.
Physical Chemistry Solubility Prediction Formulation Science

9-Benzhydrylidene-10-anthrone Research Applications


Exploratory Medicinal Chemistry SAR

This compound serves as a structurally divergent building block for exploring structure-activity relationships (SAR) within the anthracenone class. Given the extreme sensitivity of biological activity to substituent variation demonstrated in the 10-benzylidene-9(10H)-anthracenone series—where IC₅₀ values range from 20 nM to >10 µM depending on aryl substitution pattern [1]—the benzhydrylidene derivative provides a valuable negative control or comparator scaffold. Its incorporation into SAR studies can help delineate the steric and electronic requirements for tubulin binding and antiproliferative activity, contributing to rational drug design efforts targeting the colchicine binding site [1].

HPLC Column Performance Testing

The compound has been specifically employed for evaluating HPLC column performance, as documented in chromatographic application notes for the separation of 10-(diphenylmethylene)anthracen-9(10H)-one on Newcrom R1 HPLC columns [2]. Its defined retention characteristics and UV absorbance profile make it a suitable probe molecule for method development and column qualification in analytical laboratories. The availability of certified purity specifications (≥94% by HPLC) supports its use as a reference material in such method validation exercises.

Lipophilic Probe for Partitioning and Solubility

With a high calculated LogP of 6.2384 [3], this compound is a strongly lipophilic molecular probe. This property makes it well-suited for fundamental studies investigating hydrophobic interactions, membrane partitioning, and solubility phenomena in non-aqueous or biphasic systems. Its distinct physicochemical signature relative to more polar anthracenone derivatives (which typically contain hydroxyl or methoxy substituents) allows for systematic investigation of how lipophilicity modulates experimental behavior in assays, formulations, or materials science applications [3].

Spectroscopic Reference Standard

The compound's authentic infrared spectrum is provided as part of its quality certification , and its polycyclic aromatic structure yields a characteristic UV absorbance profile. This documentation supports its use as a reference standard for calibrating spectroscopic instrumentation, particularly in teaching laboratories or routine quality control settings where a well-characterized, stable organic compound is required. The defined melting point range (203-207°C) further supports its utility in thermal analysis calibration.

Application
Selection Property
Validation Focus
Anthracenone SAR exploration
Structurally divergent benzhydrylidene scaffold
Steric/electronic requirements for target binding site
HPLC column performance testing
Certified purity and defined retention profile
Method development and column qualification
Lipophilic probe studies
High calculated LogP for hydrophobic interactions
Partitioning and solubility behavior review
Spectroscopic reference standard
Authentic IR spectrum and defined melting point
Instrument calibration and thermal analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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